Cas no 2089920-06-7 (1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride)

1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a trimethoxyphenyl group, enhances reactivity and selectivity in sulfonylation reactions, making it valuable for constructing complex molecules. The compound’s high purity and stability under controlled conditions ensure consistent performance in nucleophilic substitution and coupling reactions. Its application extends to the development of sulfonamide-based compounds, which are prevalent in medicinal chemistry. Proper handling under inert atmospheres is recommended due to its moisture sensitivity. This reagent is particularly useful for researchers requiring precise functionalization in drug discovery and fine chemical synthesis.
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride structure
2089920-06-7 structure
Product name:1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
CAS No:2089920-06-7
MF:C11H15ClO5S
MW:294.751801729202
CID:5892723
PubChem ID:131476507

1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanesulfonyl chloride, 3,4,5-trimethoxy-α-methyl-
    • 1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
    • 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonylchloride
    • EN300-1450694
    • 2089920-06-7
    • Inchi: 1S/C11H15ClO5S/c1-7(18(12,13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-7H,1-4H3
    • InChI Key: OCWZJNTYWQGNMI-UHFFFAOYSA-N
    • SMILES: C(C1C=C(OC)C(OC)=C(OC)C=1)(C)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 294.0328724g/mol
  • Monoisotopic Mass: 294.0328724g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.296±0.06 g/cm3(Predicted)
  • Boiling Point: 391.1±42.0 °C(Predicted)

1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1450694-100mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
100mg
$1005.0 2023-09-29
Enamine
EN300-1450694-1.0g
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
1g
$1142.0 2023-06-06
Enamine
EN300-1450694-0.5g
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
0.5g
$1097.0 2023-06-06
Enamine
EN300-1450694-250mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
250mg
$1051.0 2023-09-29
Enamine
EN300-1450694-5000mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
5000mg
$3313.0 2023-09-29
Enamine
EN300-1450694-2.5g
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
2.5g
$2240.0 2023-06-06
Enamine
EN300-1450694-10000mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
10000mg
$4914.0 2023-09-29
Enamine
EN300-1450694-50mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
50mg
$959.0 2023-09-29
Enamine
EN300-1450694-0.25g
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
0.25g
$1051.0 2023-06-06
Enamine
EN300-1450694-500mg
1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride
2089920-06-7
500mg
$1097.0 2023-09-29

Additional information on 1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride

Comprehensive Overview of 1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride (CAS No. 2089920-06-7)

1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride (CAS No. 2089920-06-7) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical research. This compound features a trimethoxyphenyl group attached to an ethane sulfonyl chloride moiety, making it a valuable intermediate for constructing complex molecules. Its unique structure enables applications in medicinal chemistry, particularly in the development of enzyme inhibitors and biologically active compounds. Researchers often explore its reactivity in nucleophilic substitution reactions, where the sulfonyl chloride group acts as a key functional handle for further modifications.

The growing interest in 1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride is driven by its role in drug discovery and material science. With the rise of AI-driven molecular design and high-throughput screening, this compound has gained attention for its potential in targeting protein-protein interactions and signaling pathways. Recent studies highlight its utility in synthesizing anticancer agents and anti-inflammatory drugs, aligning with the global focus on precision medicine. Additionally, its trimethoxy aromatic core is reminiscent of natural products like colchicine, sparking interest in bioactive scaffold development.

From a synthetic chemistry perspective, CAS No. 2089920-06-7 offers versatility due to its electron-rich aromatic system and reactive sulfonyl chloride group. It is frequently employed in peptide coupling, polymer chemistry, and the preparation of sulfonamides. The compound’s stability under controlled conditions makes it suitable for multistep synthesis, a critical factor for industrial-scale applications. Researchers also investigate its use in click chemistry and catalysis, addressing the demand for green chemistry solutions.

In the context of market trends, 1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride is increasingly sourced for custom synthesis and contract research organizations (CROs). The compound’s relevance in orphan drug development and rare disease therapeutics has further amplified its commercial value. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to verify its purity, ensuring compliance with Good Manufacturing Practices (GMP). As the pharmaceutical industry shifts toward small-molecule therapeutics, this sulfonyl chloride derivative remains a focal point for innovation.

Environmental and safety considerations are paramount when handling 2089920-06-7. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) and ventilation systems are recommended during laboratory use. The compound’s storage conditions typically involve anhydrous environments to prevent hydrolysis of the sulfonyl chloride group. These protocols align with broader industry efforts to promote sustainable laboratory practices.

Looking ahead, 1-(3,4,5-trimethoxyphenyl)ethane-1-sulfonyl chloride is poised to play a pivotal role in advancing structure-activity relationship (SAR) studies. Its integration into combinatorial chemistry libraries and fragment-based drug design underscores its enduring relevance. With ongoing research into targeted therapies and personalized medicine, this compound exemplifies the intersection of chemical innovation and therapeutic potential.

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